5-Amino-1,3,4-thiadiazole-2-carbonitrile
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Overview
Description
“5-Amino-1,3,4-thiadiazole-2-carbonitrile” is a chemical compound with the molecular formula C3H2N4S. It has an average mass of 126.140 Da and a monoisotopic mass of 126.000015 Da .
Synthesis Analysis
A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed by the reaction of isothiocyanates with amidines . This protocol is free of metal, catalyst, and iodine and involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives with excellent to good yields .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.8±3.0 kJ/mol and a flash point of 145.3±23.2 °C . The compound has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
- 5-Amino-1,3,4-thiadiazole-2-carbonitrile serves as a reference standard for pharmaceutical testing. Researchers use it to validate the accuracy of analytical methods and ensure the quality of drug formulations .
- This compound participates in the synthesis of other molecules. For instance, it can be used to create 9-methylthio-7,7-dioxo-7λ⁶,¹⁰-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one by reacting with 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride .
- 2-Amino-5-phenyl-1,3,4-thiadiazole , a related compound, inhibits the corrosion of mild steel in acidic environments (0.5M H₂SO₄ and 1.0M HCl). Researchers study its effectiveness as a corrosion inhibitor .
- Researchers have developed a green, one-pot, three-component reaction to prepare novel N-substituted 5-amino-1,3,4-thiadiazole derivatives. This method is environmentally safe and yields valuable compounds .
Pharmaceutical Testing
Synthesis of Novel Compounds
Corrosion Inhibition
Green Synthesis of Thiadiazole Derivatives
Future Directions
The development of novel and promising fungicides and bactericides is still an urgent task . 1,3,4-Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . Therefore, “5-Amino-1,3,4-thiadiazole-2-carbonitrile” and its derivatives could have potential applications in these areas.
properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4S/c4-1-2-6-7-3(5)8-2/h(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGJXGCTEPVJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-thiadiazole-2-carbonitrile | |
CAS RN |
1782071-20-8 |
Source
|
Record name | 5-amino-1,3,4-thiadiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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